Desethyl Terbuthylazine-d9

Beschreibung

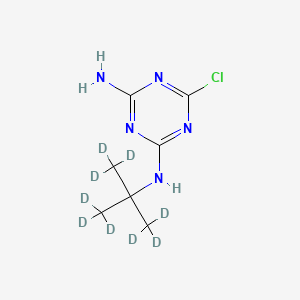

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021890 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219798-52-3 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Desethyl Terbuthylazine-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl Terbuthylazine-d9 is the deuterated stable isotope-labeled analog of Desethyl Terbuthylazine. Desethyl Terbuthylazine is a principal metabolite of the widely used triazine herbicide, Terbuthylazine. Due to its structural similarity and mass difference, Desethyl Terbuthylazine-d9 serves as an ideal internal standard for the accurate quantification of Desethyl Terbuthylazine in various matrices, particularly in complex environmental and biological samples. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

This technical guide provides a comprehensive overview of Desethyl Terbuthylazine-d9, including its physicochemical properties, a general approach to its synthesis, its role in the metabolic pathway of Terbuthylazine, and detailed experimental protocols for its use in analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties for both Desethyl Terbuthylazine and its deuterated analog are presented below. These properties are crucial for developing analytical methods, understanding its environmental fate, and assessing its toxicological profile.

| Property | Desethyl Terbuthylazine | Desethyl Terbuthylazine-d9 | Source |

| Chemical Name | 6-chloro-N-(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine | 6-chloro-N-(1,1-dimethylethyl-d9)-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 30125-63-4 | 1219798-52-3 | [1] |

| Molecular Formula | C₇H₁₂ClN₅ | C₇H₃D₉ClN₅ | [1] |

| Molecular Weight | 201.66 g/mol | 210.71 g/mol | [1] |

| Appearance | Off-white solid | Not specified (typically a solid) | [2] |

| Melting Point | 142 - 144 °C | Not specified | |

| Solubility in Water | 327.1 mg/L at 20 °C | Not specified | Not explicitly found |

| Log Kₒw | 1.94 | Not specified | Not explicitly found |

Synthesis Overview

A detailed, publicly available experimental protocol for the synthesis of Desethyl Terbuthylazine-d9 is not readily found in the scientific literature. However, based on the general principles of isotopic labeling and the synthesis of substituted triazines, a likely synthetic route would involve the following key steps. The synthesis would start from a deuterated precursor, in this case, tert-butylamine-d9.

The general synthesis of asymmetrically substituted dichlorotriazines proceeds via a stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled sequential reactions.

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for Desethyl Terbuthylazine-d9.

Reaction Steps:

-

First Substitution: Cyanuric chloride would be reacted with one equivalent of tert-butylamine-d9 at a low temperature (e.g., 0-5 °C) in the presence of a base (e.g., sodium bicarbonate or N,N-diisopropylethylamine) to neutralize the HCl formed. This would yield the monosubstituted intermediate, 2,4-dichloro-6-(tert-butyl-d9-amino)-1,3,5-triazine.

-

Second Substitution: The resulting dichlorotriazine intermediate would then be reacted with ammonia at a slightly elevated temperature to replace the second chlorine atom, yielding the final product, Desethyl Terbuthylazine-d9.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to ensure high purity, which is critical for its use as an analytical standard.

Metabolic Pathway of Terbuthylazine

Desethyl Terbuthylazine is a significant metabolite of the herbicide Terbuthylazine. The metabolic process primarily involves the dealkylation of the parent compound. Understanding this pathway is essential for environmental monitoring and toxicological studies, as the metabolites may have different properties and toxicities compared to the parent herbicide.

The primary metabolic transformation leading to Desethyl Terbuthylazine is the removal of the ethyl group from the triazine ring. This N-de-ethylation is a common metabolic pathway for triazine herbicides in various organisms, including mammals, plants, and microorganisms.

Caption: Metabolic pathway of Terbuthylazine to Desethyl Terbuthylazine.

Experimental Protocols: Analytical Applications

Desethyl Terbuthylazine-d9 is primarily used as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for sample preparation and LC-MS/MS analysis for the determination of Terbuthylazine and its metabolites in environmental samples.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from a method for the simultaneous determination of Terbuthylazine and its metabolites in wetland water samples.

Materials:

-

Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Water sample

-

Desethyl Terbuthylazine-d9 internal standard solution

Procedure:

-

Cartridge Conditioning: Condition the Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Sample Loading: Acidify the water sample (e.g., 100 mL) to pH 2 with formic acid. Add a known amount of Desethyl Terbuthylazine-d9 internal standard solution. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of HPLC grade water to remove interfering substances.

-

Elution: Elute the analytes and the internal standard from the cartridge with 5 mL of methanol, followed by 5 mL of a 5% ammonia in methanol solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Terbuthylazine | 230.1 | 174.1 | 20 |

| Desethyl Terbuthylazine | 202.1 | 146.1 | 22 |

| Desethyl Terbuthylazine-d9 (IS) | 211.1 | 155.1 | 22 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the complete workflow for the quantitative analysis of Desethyl Terbuthylazine using its deuterated internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

Desethyl Terbuthylazine-d9 is an indispensable tool for researchers and analytical scientists working on the detection and quantification of the herbicide Terbuthylazine and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision in analytical measurements. This technical guide provides essential information for the effective utilization of Desethyl Terbuthylazine-d9 in a research or regulatory setting. While a detailed synthesis protocol is not publicly available, the general principles of its synthesis are well-understood within the field of organic chemistry. The provided analytical protocols offer a robust starting point for method development and validation.

References

Technical Guide: Desethyl Terbuthylazine-d9 (CAS No. 1219798-52-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl Terbuthylazine-d9 is the stable isotope-labeled analog of Desethyl Terbuthylazine.[1][2] Desethyl Terbuthylazine is a primary metabolite of Terbuthylazine, a chloro-s-triazine herbicide used to control broad-leaved and grass weeds in various crops.[1][3] Due to the environmental prevalence of Terbuthylazine and its metabolites, sensitive and accurate analytical methods are required for monitoring their levels in environmental and biological matrices.[4]

Desethyl Terbuthylazine-d9 serves as an ideal internal standard for quantification in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures reliable and accurate measurement by correcting for variations in sample preparation and instrument response.

This guide provides a comprehensive overview of Desethyl Terbuthylazine-d9, its parent compound, and its application in analytical methodologies.

Physicochemical Properties

The key properties of Desethyl Terbuthylazine-d9 and its unlabeled analog are summarized below for easy reference.

Table 1: Physicochemical Data

| Property | Desethyl Terbuthylazine-d9 | Desethyl Terbuthylazine (Unlabeled) |

| CAS Number | 1219798-52-3 | 30125-63-4 |

| Molecular Formula | C₇H₃D₉ClN₅ | C₇H₁₂ClN₅ |

| Molecular Weight | ~210.71 g/mol | ~201.68 g/mol |

| Appearance | White to Off-White Solid | Data not available |

| Isotopic Enrichment | ≥99 atom % D | Not Applicable |

| Storage Conditions | -20°C or 2-8°C Refrigerator | Room Temperature |

| Synonyms | Terbutylazine Desethyl-d9, 6-Chloro-N2-(tert-butyl-d9)-1,3,5-triazine-2,4-diamine | GS 26379, N-tert-butyl-6-chloro-triazine-2,4-diamine |

Metabolic Pathway of Terbuthylazine

Terbuthylazine undergoes degradation in the environment and is extensively metabolized in organisms. The primary metabolic routes involve N-dealkylation, where either the ethyl or the tert-butyl group is removed from the amino groups on the triazine ring. The removal of the ethyl group results in the formation of Desethyl Terbuthylazine. Further degradation can occur, including the removal of the second alkyl group or hydrolysis of the chlorine atom to a hydroxyl group.

Experimental Protocols: Analyte Quantification

The following section details a representative protocol for the analysis of Desethyl Terbuthylazine in water samples using Desethyl Terbuthylazine-d9 as an internal standard. This protocol is a composite based on established methods for triazine herbicide analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to clean up and concentrate analytes from complex matrices like water.

-

Cartridge Conditioning: Condition an MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Acidify the water sample (e.g., 500 mL) to pH ~2 with formic acid. Spike the sample with a known concentration of Desethyl Terbuthylazine-d9 internal standard solution. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes from the cartridge using 10 mL of methanol or a methanol/acetonitrile mixture.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the internal standard. Example transitions are provided in Table 2. Note: These values should be optimized on the specific instrument being used.

-

Table 2: Example MRM Transitions for MS/MS Detection

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desethyl Terbuthylazine | 202.1 | 146.1 | Optimized Value |

| Desethyl Terbuthylazine | 202.1 | 104.1 | Optimized Value |

| Desethyl Terbuthylazine-d9 | 211.2 | 155.1 | Optimized Value |

Visualization of Experimental Workflow

The general workflow for analyzing environmental samples for Desethyl Terbuthylazine using its deuterated internal standard is depicted below.

References

Unraveling the Isotopic Identity of a Terbuthylazine Metabolite

The molecular formula for Desethyl Terbuthylazine-d9 is C₇H₃D₉ClN₅. This formula precisely describes the elemental composition of a deuterated version of Desethyl Terbuthylazine, a known metabolite of the herbicide Terbuthylazine.

Desethyl Terbuthylazine-d9 is what is known as a stable isotope-labeled compound. In this specific molecule, nine hydrogen (H) atoms have been replaced with their heavier isotope, deuterium (D). This substitution is critical for a variety of advanced analytical applications in scientific research.

Understanding the Base Molecule

To comprehend the labeled compound, one must first consider the parent molecule, Desethyl Terbuthylazine. Its molecular formula is C₇H₁₂ClN₅[1][2][3][4][5]. It is a recognized metabolite of Terbuthylazine, a widely used herbicide for broad-spectrum weed control. The process of "desethylation" refers to the removal of an ethyl group from the parent terbuthylazine molecule (C₉H₁₆ClN₅).

The Significance of Deuteration

The "-d9" in Desethyl Terbuthylazine-d9 signifies that nine hydrogen atoms have been replaced by deuterium atoms. Deuterium is a stable (non-radioactive) isotope of hydrogen that contains one proton and one neutron in its nucleus, in contrast to the single proton of standard hydrogen. This difference in mass, while subtle, is detectable by specialized analytical instruments, most notably mass spectrometers.

The molecular weight of the non-labeled Desethyl Terbuthylazine is approximately 201.66 g/mol . The deuterated version, Desethyl Terbuthylazine-d9, has a higher molecular weight of around 210.71 g/mol , reflecting the added mass of the nine deuterium atoms.

Applications in Research

Stable isotope-labeled compounds like Desethyl Terbuthylazine-d9 are invaluable tools for researchers, particularly in the fields of analytical chemistry, environmental science, and drug metabolism studies. They are often used as internal standards in quantitative analysis. Because they are chemically identical to the non-labeled compound, they behave the same way during sample preparation and analysis. However, their different mass allows them to be distinguished and used as a precise reference point for quantifying the amount of the non-labeled substance in a sample.

For instance, a researcher studying the environmental fate of the herbicide Terbuthylazine could use Desethyl Terbuthylazine-d9 to accurately measure the concentration of the actual Desethyl Terbuthylazine metabolite in soil or water samples.

Tabular Summary of Chemical Data

For clarity and direct comparison, the key quantitative data for both the labeled and unlabeled compounds are presented below.

| Property | Desethyl Terbuthylazine | Desethyl Terbuthylazine-d9 |

| Molecular Formula | C₇H₁₂ClN₅ | C₇H₃D₉ClN₅ |

| Molecular Weight | ~201.66 g/mol | ~210.71 g/mol |

| CAS Number | 30125-63-4 | 1219798-52-3 |

References

- 1. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Desethylterbutylazine [webbook.nist.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 30125-63-4 CAS MSDS (TERBUTHYLAZINE-DESETHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Molecular Weight and Characterization of Desethyl Terbuthylazine-d9

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the molecular weight and key chemical properties of Desethyl Terbuthylazine-d9, an isotopically labeled metabolite of the herbicide Terbuthylazine. It includes a comparative analysis with its non-deuterated analog, Desethyl Terbuthylazine. This guide also outlines the standard experimental methodology for molecular weight determination and illustrates the metabolic and isotopic relationships through structured diagrams.

Chemical Identity and Properties

Desethyl Terbuthylazine is a primary metabolite of the triazine herbicide, Terbuthylazine. The deuterated form, Desethyl Terbuthylazine-d9, serves as an essential internal standard for quantitative analysis in various research and monitoring applications. The "-d9" designation indicates that nine hydrogen atoms on the tert-butyl group have been replaced by deuterium atoms. This isotopic substitution increases the molecular weight by a predictable amount without significantly altering the chemical behavior, making it ideal for use in mass spectrometry-based assays.

The key quantitative data for Desethyl Terbuthylazine-d9 and its non-deuterated counterpart are summarized in the table below.

| Property | Desethyl Terbuthylazine-d9 | Desethyl Terbuthylazine |

| Synonyms | Terbutylazine Desethyl-d9 | Desethylterbuthylazine, Terbuthylazine M |

| CAS Number | 1219798-52-3[1][2][3] | 30125-63-4[4][5] |

| Molecular Formula | C₇H₃D₉ClN₅ | C₇H₁₂ClN₅ |

| Molecular Weight | 210.71 g/mol | 201.66 g/mol |

| Monoisotopic Mass | 210.1346 Da | 201.0781 Da |

Experimental Protocols: Molecular Weight Determination

The molecular weight of chemical compounds like Desethyl Terbuthylazine-d9 is typically determined using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ionized molecules.

General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: A dilute solution of the analyte (e.g., Desethyl Terbuthylazine-d9 in acetonitrile) is prepared. For quantitative analysis, the deuterated standard is mixed with the non-labeled analyte extract.

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]⁺) are released into the gas phase.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

Data Interpretation: The resulting mass spectrum plots ion intensity versus m/z. The molecular weight is determined from the peak corresponding to the molecular ion. For Desethyl Terbuthylazine-d9, a prominent peak would be expected around m/z 211.14 ([M+H]⁺).

Visualized Relationships and Workflows

Diagrams created using the DOT language provide clear visualizations of logical and experimental processes.

Caption: Logical relationship between parent herbicide, metabolite, and its deuterated form.

Caption: Generalized experimental workflow for mass spectrometry analysis.

References

Synthesis of Deuterated Terbuthylazine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterated terbuthylazine and its primary metabolites: desethyl-terbuthylazine and 2-hydroxy-terbuthylazine. The synthesis of these isotopically labeled compounds is crucial for their use as internal standards in quantitative mass spectrometry-based assays, enabling accurate monitoring of terbuthylazine and its breakdown products in various matrices. This guide details the proposed synthetic strategies, experimental protocols, and methods for characterization.

Overview of Terbuthylazine and its Metabolites

Terbuthylazine is a widely used s-triazine herbicide. In the environment and biological systems, it undergoes metabolic transformation, primarily through two key pathways: N-dealkylation and hydrolysis. The N-dealkylation of the ethylamino side chain results in the formation of desethyl-terbuthylazine. Hydrolysis of the chlorine atom at the C2 position of the triazine ring leads to the formation of 2-hydroxy-terbuthylazine. A subsequent dealkylation of 2-hydroxy-terbuthylazine can also yield desethyl-2-hydroxy-terbuthylazine. The major metabolic pathways are illustrated below.

Caption: Major metabolic pathways of terbuthylazine.

Synthesis of Deuterated Terbuthylazine (Terbuthylazine-d5)

The synthesis of deuterated terbuthylazine, specifically with deuterium atoms on the ethyl group (terbuthylazine-d5), is achieved by employing a deuterated precursor, ethylamine-d5, in the final step of the triazine ring construction. The general synthesis of triazine herbicides involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.[1][]

Synthetic Pathway

The synthesis commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The first chlorine atom is substituted with tert-butylamine. Due to the temperature-dependent reactivity of the chlorine atoms on the triazine ring, this reaction can be controlled to achieve mono-substitution.[3] Subsequently, the second chlorine atom is substituted with ethylamine-d5 to yield terbuthylazine-d5.

Caption: Synthesis of Terbuthylazine-d5.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

Slowly add a solution of tert-butylamine (1 equivalent) to the cooled solution of cyanuric chloride.

-

Add a base, such as sodium carbonate or potassium carbonate (1 equivalent), to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture vigorously at 0-5 °C for 4-6 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of N2-(tert-butyl)-6-chloro-N4-(ethyl-d5)-1,3,5-triazine-2,4-diamine (Terbuthylazine-d5)

-

Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent like acetone or THF.

-

Add ethylamine-d5 hydrochloride (1 equivalent) and a base such as sodium hydroxide (2 equivalents) to the solution.

-

Heat the reaction mixture to a moderately elevated temperature (e.g., 40-50 °C) and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure terbuthylazine-d5.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of terbuthylazine-d5, based on typical yields for similar triazine syntheses.

| Parameter | Value | Reference |

| Yield (Step 1) | > 90% | [3] |

| Yield (Step 2) | 80-90% | General estimate |

| Isotopic Purity | > 98% | Based on precursor |

| Molecular Formula | C₉H₁₁D₅ClN₅ | |

| Molecular Weight | 234.74 g/mol |

Synthesis of Deuterated Desethyl-terbuthylazine (Desethyl-terbuthylazine-d9)

Desethyl-terbuthylazine is a primary metabolite formed by the removal of the ethyl group from terbuthylazine. For use as an internal standard, it is desirable to have the deuterium labels on the tert-butyl group (desethyl-terbuthylazine-d9). This is synthesized by reacting the appropriate chlorinated triazine intermediate with deuterated tert-butylamine.

Synthetic Pathway

The synthesis starts with 2,6-dichloro-1,3,5-triazin-4-amine, which is prepared from cyanuric chloride and ammonia. This intermediate is then reacted with tert-butylamine-d9.

Caption: Synthesis of Desethyl-terbuthylazine-d9.

Experimental Protocol

-

Prepare 6-chloro-1,3,5-triazine-2,4-diamine by reacting cyanuric chloride with an excess of ammonia.

-

React 6-chloro-1,3,5-triazine-2,4-diamine (1 equivalent) with tert-butylamine-d9 (1 equivalent) in a suitable solvent in the presence of a base at an elevated temperature.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture as described for terbuthylazine-d5 to isolate the crude product.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70-80% | General estimate |

| Isotopic Purity | > 98% | Based on precursor |

| Molecular Formula | C₇H₃D₉ClN₅ | C₇H₁₂ClN₅ (non-deuterated) |

| Molecular Weight | 210.72 g/mol | C₇H₁₂ClN₅ (non-deuterated) |

Synthesis of Deuterated 2-Hydroxy-terbuthylazine (2-Hydroxy-terbuthylazine-d9)

2-Hydroxy-terbuthylazine is formed by the hydrolysis of the chloro group of terbuthylazine. The deuterated analog, with the label on the tert-butyl group, can be synthesized from deuterated terbuthylazine or by hydrolysis of an appropriate deuterated intermediate. A more direct route involves the hydrolysis of a deuterated chlorotriazine precursor.

Synthetic Pathway

The synthesis can be achieved by the hydrolysis of N2-(tert-butyl-d9)-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine. This precursor is synthesized similarly to terbuthylazine, but using tert-butylamine-d9 and non-deuterated ethylamine.

References

physical and chemical properties of Desethyl Terbuthylazine-d9

An In-depth Technical Guide to Desethyl Terbuthylazine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic context, and analytical methodologies for Desethyl Terbuthylazine-d9. This deuterated stable isotope serves as a crucial internal standard for the quantitative analysis of its non-labeled counterpart, Desethyl Terbuthylazine, a primary metabolite of the widely used triazine herbicide, Terbuthylazine.

Core Physical and Chemical Properties

The following table summarizes the key and its corresponding non-deuterated analog. The inclusion of Desethyl Terbuthylazine provides a comparative reference.

| Property | Desethyl Terbuthylazine-d9 | Desethyl Terbuthylazine |

| Molecular Formula | C₇H₃D₉ClN₅[1] | C₇H₁₂ClN₅[2][3] |

| Molecular Weight | 210.71 g/mol [1][4] | 201.66 g/mol |

| Accurate Mass | 210.1346 | 201.0781231 Da |

| CAS Number | 1219798-52-3 | 30125-63-4 |

| Appearance | White to Off-White Solid | Off-white Solid |

| Melting Point | Not available | 142 - 144 °C |

| IUPAC Name | 6-chloro-4-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine | 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |

| Synonyms | Terbutylazine Desethyl-d9, Deethylterbutylazine-d9 | Terbuthylazine-desethyl, GS 26379 |

Metabolic Pathway of Terbuthylazine

Desethyl Terbuthylazine is a significant metabolite formed through the degradation of the parent herbicide, Terbuthylazine. This transformation primarily occurs through dealkylation, a common metabolic route for triazine herbicides in various environmental and biological systems. The pathway can proceed through both biotic and abiotic mechanisms.

References

The Sentinel Molecule: Desethyl Terbuthylazine-d9 in Modern Environmental Surveillance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive use of herbicides in modern agriculture necessitates robust and precise analytical methodologies to monitor their environmental fate and potential impact on ecosystems and human health. Terbuthylazine, a widely used triazine herbicide, and its primary metabolite, desethyl terbuthylazine, are of significant environmental concern due to their persistence and potential for water contamination.[1][2][3] This technical guide delves into the critical role of Desethyl Terbuthylazine-d9 as an internal standard in the accurate quantification of terbuthylazine and its metabolites, ensuring the reliability of environmental monitoring data.

The Imperative of Isotope Dilution in Environmental Analysis

The complexity of environmental matrices, such as soil and water, presents significant challenges to accurate chemical analysis. Matrix effects, including ion suppression or enhancement in mass spectrometry, can lead to under- or overestimation of analyte concentrations. The use of stable isotope-labeled internal standards, such as Desethyl Terbuthylazine-d9, is the gold standard for mitigating these effects.[4][5]

Desethyl Terbuthylazine-d9 is a deuterated analog of desethyl terbuthylazine, where nine hydrogen atoms have been replaced with deuterium. Because it is chemically identical to the native analyte, it co-elutes during chromatography and experiences the same matrix effects and ionization efficiencies in the mass spectrometer. By adding a known amount of the deuterated standard to a sample prior to extraction and analysis, any variations in the analytical process that affect the native analyte will also affect the labeled standard in the same proportion. This allows for highly accurate and precise quantification through the principle of isotope dilution mass spectrometry (IDMS).

Quantitative Performance Metrics

The use of Desethyl Terbuthylazine-d9 as an internal standard significantly enhances the performance of analytical methods for the detection of terbuthylazine and its metabolites. The following table summarizes key quantitative data from a validated isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of terbuthylazine (TBA) and desethylterbuthylazine (DET) in complex biological matrices, which demonstrates the level of performance achievable.

| Analyte | Matrix | Limit of Quantification (LOQ) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Accuracy (% of spiked concentration) |

| Terbuthylazine (TBA) | Urine | 0.25 µg/L | < 7% | < 7% | within 12% |

| Desethylterbuthylazine (DET) | Urine | 0.25 µg/L | < 7% | < 7% | within 12% |

| Terbuthylazine (TBA) | Hair | 0.01 ng/mg | < 7% | < 7% | within 12% |

| Desethylterbuthylazine (DET) | Hair | 0.01 ng/mg | < 7% | < 7% | within 12% |

Data synthesized from a validated isotope-dilution LC-MS/MS method.

Experimental Protocol: A Representative Workflow

The following is a representative experimental protocol for the analysis of terbuthylazine and desethyl terbuthylazine in water samples using solid-phase extraction (SPE) and LC-MS/MS with Desethyl Terbuthylazine-d9 as an internal standard.

1. Sample Preparation and Fortification:

-

Filter water samples (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

-

Add a known amount of Desethyl Terbuthylazine-d9 internal standard solution to each sample, along with any other relevant deuterated standards.

2. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by deionized water.

-

Load the fortified water sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate terbuthylazine and desethyl terbuthylazine.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions: Monitor specific precursor-to-product ion transitions for terbuthylazine, desethyl terbuthylazine, and Desethyl Terbuthylazine-d9.

-

4. Quantification:

-

Calculate the concentration of terbuthylazine and desethyl terbuthylazine in the samples by comparing the peak area ratio of the native analyte to its corresponding deuterated internal standard against a calibration curve prepared in a similar manner.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the terbuthylazine degradation pathway and a typical analytical workflow.

Conclusion

Desethyl Terbuthylazine-d9 plays an indispensable role in the accurate and reliable monitoring of terbuthylazine and its metabolites in the environment. Its use as an internal standard in isotope dilution mass spectrometry effectively overcomes the challenges posed by complex matrices, leading to high-quality data that is crucial for environmental risk assessment and regulatory decision-making. The methodologies and workflows outlined in this guide provide a robust framework for researchers and scientists dedicated to safeguarding our environmental resources.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-li… [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Desethyl Terbuthylazine-d9 | LGC Standards [lgcstandards.com]

Desethyl Terbuthylazine-d9 as a Metabolite of Terbuthylazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desethyl Terbuthylazine-d9, a key deuterated internal standard used in the analysis of its parent compound, the herbicide Terbuthylazine, and its primary metabolite, Desethyl Terbuthylazine. Terbuthylazine undergoes metabolic transformation in various environmental and biological systems, primarily through N-de-ethylation, to form Desethyl Terbuthylazine. Accurate quantification of these compounds is crucial for environmental monitoring, toxicological studies, and understanding metabolic pathways. This guide details the metabolic processes, provides extensive quantitative data, outlines detailed experimental protocols for extraction and analysis, and presents visual representations of the metabolic pathway and analytical workflows. The use of Desethyl Terbuthylazine-d9 as an internal standard in isotope dilution mass spectrometry is highlighted as a critical component for achieving high accuracy and precision in quantification.

Introduction

Terbuthylazine (N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for the control of broadleaf and grassy weeds in a variety of crops.[1] Its presence and persistence in the environment, along with its metabolites, are of significant concern, necessitating sensitive and accurate analytical methods for their detection and quantification. One of the major metabolites of Terbuthylazine is Desethyl Terbuthylazine (N2-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine), formed through the process of N-de-ethylation.[2]

To achieve reliable and reproducible quantification of Terbuthylazine and Desethyl Terbuthylazine, especially in complex matrices such as soil, water, and biological tissues, stable isotope-labeled internal standards are employed. Desethyl Terbuthylazine-d9, in which nine hydrogen atoms on the tert-butyl group are replaced with deuterium, serves as an ideal internal standard for its non-labeled analog. Its similar chemical and physical properties to the analyte, but distinct mass, allow for correction of matrix effects and variations during sample preparation and analysis.[3]

This guide provides a detailed examination of the formation of Desethyl Terbuthylazine from Terbuthylazine, its analysis using Desethyl Terbuthylazine-d9, and the associated experimental procedures.

Metabolic Pathway of Terbuthylazine to Desethyl Terbuthylazine

The primary metabolic pathway for the formation of Desethyl Terbuthylazine from Terbuthylazine is N-de-ethylation, a reaction that can be mediated by both biotic and abiotic processes.

Enzymatic Transformation:

In biological systems, the N-de-ethylation of Terbuthylazine is primarily catalyzed by Cytochrome P450 (CYP) monooxygenases .[4][5] These enzymes, abundant in the liver of mammals and also present in plants and microorganisms, play a crucial role in the phase I metabolism of xenobiotics. The reaction involves the oxidation of the ethyl group, leading to its removal from the triazine ring.

Another important enzyme family involved in the detoxification of herbicides is Glutathione S-Transferases (GSTs) . GSTs catalyze the conjugation of glutathione to the herbicide molecule, which can be a subsequent step after the initial dealkylation by CYPs, rendering the metabolite more water-soluble and facilitating its excretion.

Quantitative Data

The degradation of Terbuthylazine and the formation of Desethyl Terbuthylazine are influenced by various environmental factors. The following tables summarize key quantitative data related to their physicochemical properties and degradation kinetics.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log Kow |

| Terbuthylazine | C₉H₁₆ClN₅ | 229.71 | 5.0 - 9.0 | 3.40 |

| Desethyl Terbuthylazine | C₇H₁₂ClN₅ | 201.66 | Higher than Terbuthylazine | 1.94 |

| Desethyl Terbuthylazine-d9 | C₇H₃D₉ClN₅ | 210.75 | Not reported | Not reported |

Table 2: Degradation Half-life of Terbuthylazine

| Matrix | Condition | Half-life (days) | Reference |

| Soil | Field studies | 11 - 36 | |

| Soil | Laboratory, 20-25°C | 73 - 138 | |

| Soil | Hydro-soil system (33% soil) | 38.8 | |

| Soil | Anaerobic | 69 | |

| Water | River/Pond | > 365 | |

| Water | Newer findings | ~50 |

Table 3: Analytical Performance for Terbuthylazine and Desethyl Terbuthylazine

| Matrix | Analytical Method | Analyte | Limit of Quantification (LOQ) |

| Urine | LC-MS/MS | Terbuthylazine | 0.25 µg/L |

| Urine | LC-MS/MS | Desethyl Terbuthylazine | 0.25 µg/L |

| Hair | LC-MS/MS | Terbuthylazine | 0.01 ng/mg |

| Hair | LC-MS/MS | Desethyl Terbuthylazine | 0.01 ng/mg |

| Sediment | HPLC-DAD | Terbuthylazine & Metabolites | 3.3 ng/g |

Experimental Protocols

Accurate analysis of Terbuthylazine and Desethyl Terbuthylazine relies on robust sample preparation and sensitive analytical techniques. The use of Desethyl Terbuthylazine-d9 as an internal standard is crucial for correcting analytical variability.

Sample Preparation

4.1.1. Solid-Phase Extraction (SPE) for Water and Urine Samples

This protocol is a generalized procedure based on common practices for extracting triazine herbicides from aqueous matrices.

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Acidify the water/urine sample (e.g., 100 mL) to pH ~2 with a suitable acid. Add a known amount of Desethyl Terbuthylazine-d9 internal standard solution. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum or by passing a stream of nitrogen for 10-15 minutes.

-

Elution: Elute the analytes with 5-10 mL of a suitable solvent mixture, such as ethyl acetate or a methanol/dichloromethane mixture.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol/water).

4.1.2. Liquid-Liquid Extraction (LLE) for Water Samples

This is a general protocol for the extraction of semi-polar compounds from water.

-

Sample Preparation: To a 100 mL water sample in a separatory funnel, add a known amount of Desethyl Terbuthylazine-d9 internal standard. Adjust the pH to neutral or slightly basic.

-

Extraction: Add 30 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

-

Phase Separation: Allow the layers to separate. Drain the lower organic layer into a flask.

-

Repeat Extraction: Repeat the extraction of the aqueous layer twice more with fresh portions of the organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the dried extract and evaporate to a small volume.

-

Solvent Exchange: Exchange the solvent to one compatible with the LC mobile phase and adjust to a final known volume.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Terbuthylazine and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 4: Typical LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

Table 5: Selected Reaction Monitoring (SRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Terbuthylazine | 230.1 | 174.1 (Quantifier) | 20 |

| 118.1 (Qualifier) | 30 | ||

| Desethyl Terbuthylazine | 202.1 | 146.1 (Quantifier) | 22 |

| 104.1 (Qualifier) | 35 | ||

| Desethyl Terbuthylazine-d9 | 211.2 | 155.2 (Quantifier) | ~22 |

| Not specified (Qualifier) | Not specified |

*Note: Specific, experimentally optimized SRM transitions for Desethyl Terbuthylazine-d9 are not widely published. The provided quantifier transition is predicted based on the fragmentation of the non-deuterated analog and the mass shift from deuteration. It is imperative for researchers to empirically determine and optimize the SRM transitions and collision energies for Desethyl Terbuthylazine-d9 in their specific instrumentation.

Conclusion

Desethyl Terbuthylazine-d9 is an indispensable tool for the accurate and precise quantification of Desethyl Terbuthylazine, a significant metabolite of the herbicide Terbuthylazine. Understanding the metabolic pathways, having access to reliable quantitative data, and employing validated experimental protocols are all critical for robust environmental and biological monitoring. This technical guide provides a foundational resource for researchers and scientists in this field, consolidating key information and methodologies. The use of isotope dilution mass spectrometry with Desethyl Terbuthylazine-d9 represents the gold standard for analysis, enabling the generation of high-quality data necessary for regulatory compliance, risk assessment, and a deeper understanding of the fate of Terbuthylazine in the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. scispace.com [scispace.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Isotopic Labeling in Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a cornerstone technique in modern analytical chemistry, providing unparalleled precision and accuracy in the quantification of molecules within complex biological matrices. This guide delves into the principles, applications, and methodologies of using isotopically labeled compounds as internal standards, with a particular focus on their critical role in drug development and bioanalysis. By leveraging the unique properties of stable isotopes, researchers can overcome challenges associated with sample preparation, matrix effects, and instrumental variability, thereby ensuring the reliability and robustness of analytical data.

Core Principles of Isotopic Labeling and Stable Isotope Dilution

The most prominent application of isotopic labeling in quantitative analysis is the Stable Isotope Dilution (SID) method, often considered the "gold standard" for quantification.[1] The fundamental principle of SID lies in the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample.[2] This labeled compound, referred to as the internal standard (IS), is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][3]

Because the analyte and the isotopically labeled internal standard exhibit nearly identical physicochemical properties, they behave similarly during every step of the analytical process, including extraction, derivatization, and chromatographic separation.[4] Consequently, any sample loss or variation during sample preparation will affect both the analyte and the internal standard to the same extent. The quantification is then based on the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, as measured by a mass spectrometer. This ratio remains constant regardless of sample loss, thus providing a highly accurate and precise measurement of the analyte's concentration.

The use of stable isotopes is particularly advantageous in drug development. They are non-radioactive and safe for use in human studies, including pharmacokinetic and bioavailability assessments. The most commonly employed analytical technique in conjunction with SID is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection and quantification of drugs and their metabolites in biological fluids.

Applications in Drug Development

Isotopically labeled standards are indispensable tools throughout the drug development pipeline, from early discovery to clinical trials. Their applications include:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Isotopic labeling allows for the precise tracking of a drug and its metabolites in biological samples like blood, plasma, and urine.

-

Bioavailability and Bioequivalence Studies: These studies often compare different formulations of a drug or a new generic drug to a reference product. The use of isotopically labeled drugs allows for simultaneous administration of the test and reference compounds, with subsequent differentiation by mass spectrometry, simplifying the study design and reducing variability.

-

Metabolite Identification and Quantification: By labeling the parent drug, researchers can easily distinguish drug-related metabolites from endogenous molecules in complex biological matrices. This is critical for understanding the metabolic pathways of a new chemical entity.

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, such as the immunosuppressant tacrolimus, precise measurement of blood concentrations is essential for optimizing dosage and minimizing toxicity. SID LC-MS/MS is the preferred method for TDM of such drugs due to its accuracy and precision.

Experimental Protocol: Quantification of Tacrolimus in Whole Blood using SID LC-MS/MS

This section provides a detailed protocol for the quantification of the immunosuppressant drug tacrolimus in human whole blood using a stable isotope-labeled internal standard. This method is commonly used in clinical settings for therapeutic drug monitoring.

Materials and Reagents

-

Tacrolimus reference standard

-

¹³C,D₂-Tacrolimus (isotopically labeled internal standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Zinc sulfate heptahydrate

-

Drug-free human whole blood for calibration standards and quality controls

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase column)

-

Positive displacement pipettes

-

Vortex mixer

-

Centrifuge

Sample Preparation (Protein Precipitation)

-

To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 200 µL of a 0.1 M aqueous zinc sulfate solution and briefly vortex-mix.

-

Add 500 µL of the internal standard working solution (¹³C,D₂-Tacrolimus in acetonitrile) to precipitate proteins and release the drug.

-

Vortex the mixture vigorously for approximately 20 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples for 2 minutes at 13,400 x g to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm; 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium acetate in water with 1% formic acid |

| Mobile Phase B | Acetonitrile with 1% formic acid |

| Gradient | Start with 60% A, hold for 1.25 min, then ramp to 2% A over 0.01 min and hold for 1.74 min. Return to initial conditions at 3.00 min and re-equilibrate for 1.99 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Tacrolimus) | m/z 821.5 → 768.5 |

| MRM Transition (¹³C,D₂-Tacrolimus) | m/z 824.5 → 771.5 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of both tacrolimus and the ¹³C,D₂-tacrolimus internal standard.

-

Calculate the peak area ratio (Tacrolimus peak area / ¹³C,D₂-Tacrolimus peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.

-

Determine the concentration of tacrolimus in the patient samples and quality controls by interpolating their peak area ratios on the calibration curve.

Method Validation Data

The following table summarizes typical validation parameters for an LC-MS/MS method for tacrolimus quantification.

| Parameter | Result |

| Linearity Range | 0.5 - 60 ng/mL |

| Coefficient of Determination (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-assay Precision (CV%) | < 15% |

| Inter-assay Precision (CV%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizing Workflows and Pathways

Experimental Workflow for Tacrolimus Bioanalysis

The following diagram illustrates the complete workflow for the therapeutic drug monitoring of tacrolimus, from sample collection to data reporting.

References

- 1. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. ClinPGx [clinpgx.org]

Methodological & Application

Application Note: High-Throughput Analysis of Terbuthylazine and its Metabolite Desethyl Terbuthylazine in Biological Matrices using Desethyl Terbuthylazine-d9 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbuthylazine (TBA) is a widely used herbicide, and monitoring its presence and that of its metabolites in biological and environmental samples is crucial for assessing exposure and potential toxicity.[1] Desethylterbuthylazine (DET) is a major metabolite of TBA.[1] Accurate quantification of these compounds in complex matrices such as human urine and hair requires a robust analytical method. The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical results.[2] Desethyl Terbuthylazine-d9 (DET-d9), a deuterated analog of DET, is an ideal internal standard for the simultaneous determination of TBA and DET by isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This application note provides a detailed protocol for the extraction and analysis of TBA and DET in human urine and hair samples using DET-d9 as an internal standard.

Analytical Method Overview

This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by separation using a C18 reversed-phase chromatographic column and quantification by a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. The use of an isotope-labeled internal standard, Desethyl Terbuthylazine-d9, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the performance of the analytical method for the quantification of Terbuthylazine (TBA) and Desethylterbuthylazine (DET) in human urine and hair samples.

Table 1: Calibration Curve Data and Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | Linear Dynamic Range | Correlation Coefficient (r²) | LOD | LOQ |

| TBA | Urine | 0.25 - 100 µg/L | > 0.99 | 0.08 µg/L | 0.25 µg/L |

| DET | Urine | 0.25 - 100 µg/L | > 0.99 | 0.08 µg/L | 0.25 µg/L |

| TBA | Hair | 0.01 - 5.00 ng/mg | > 0.99 | 0.003 ng/mg | 0.01 ng/mg |

| DET | Hair | 0.01 - 5.00 ng/mg | > 0.99 | 0.003 ng/mg | 0.01 ng/mg |

Table 2: Precision and Accuracy of the Assay

| Analyte | Matrix | Spiked Concentration | Intra-run Precision (% RSD) | Inter-run Precision (% RSD) | Accuracy (% of nominal) |

| TBA | Urine | 0.5 µg/L | < 7% | < 7% | 88-112% |

| 5 µg/L | < 7% | < 7% | 88-112% | ||

| 50 µg/L | < 7% | < 7% | 88-112% | ||

| DET | Urine | 0.5 µg/L | < 7% | < 7% | 88-112% |

| 5 µg/L | < 7% | < 7% | 88-112% | ||

| 50 µg/L | < 7% | < 7% | 88-112% | ||

| TBA | Hair | 0.02 ng/mg | < 7% | < 7% | 88-112% |

| 0.2 ng/mg | < 7% | < 7% | 88-112% | ||

| 2 ng/mg | < 7% | < 7% | 88-112% | ||

| DET | Hair | 0.02 ng/mg | < 7% | < 7% | 88-112% |

| 0.2 ng/mg | < 7% | < 7% | 88-112% | ||

| 2 ng/mg | < 7% | < 7% | 88-112% |

Experimental Protocols

Materials and Reagents

-

Terbuthylazine (TBA) and Desethylterbuthylazine (DET) analytical standards (Purity >98%)

-

Desethyl Terbuthylazine-d9 (DET-d9) (tert-butyl-d9) (Purity >99%)

-

Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (CH₂Cl₂), Acetone (HPLC grade)

-

Hydrochloric acid (HCl) 37%

-

Ultrapure water

-

Oasis HLB solid-phase extraction cartridges (30 mg)

Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Prepare individual stock solutions of TBA and DET in methanol.

-

Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of DET-d9 in methanol.

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions in methanol to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Prepare a working solution of DET-d9 at a concentration of 2.5 µg/L in the appropriate initial solvent mixture for sample preparation.

Sample Preparation: Human Urine

-

To 1 mL of urine sample, add the internal standard (DET-d9) solution.

-

Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Human Hair

-

Wash approximately 50 mg of hair with ultrapure water and then with dichloromethane to remove external contamination.

-

Dry the hair sample at room temperature.

-

Add 2.5 mL of methanol and the internal standard (DET-d9) solution to the dried hair sample.

-

Sonicate the sample for 1 hour at 55 °C.

-

Centrifuge the sample and collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate TBA and DET. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Selected Reaction Monitoring (SRM)

-

SRM Transitions:

-

TBA: Precursor ion (m/z) → Product ion (m/z)

-

DET: Precursor ion (m/z) → Product ion (m/z)

-

DET-d9: Precursor ion (m/z) → Product ion (m/z)

-

Note: Specific m/z values for precursor and product ions should be optimized based on the instrument used. For TBA, a common transition is m/z 230.1 → 174.1.

-

-

Visualizations

Caption: Experimental workflow for the analysis of Terbuthylazine and its metabolites.

Caption: Major metabolic pathways of Terbuthylazine (TBA).

Conclusion

The described isotope-dilution LC-MS/MS method using Desethyl Terbuthylazine-d9 as an internal standard provides a reliable, sensitive, and accurate means for the simultaneous quantification of Terbuthylazine and its primary metabolite, Desethylterbuthylazine, in complex biological matrices such as human urine and hair. This method is well-suited for biomonitoring studies and toxicological assessments in populations exposed to Terbuthylazine. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality.

References

- 1. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Desethyl Terbuthylazine in Environmental and Biological Matrices using LC-MS/MS with Desethyl Terbuthylazine-d9 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Desethyl Terbuthylazine, a principal metabolite of the herbicide Terbuthylazine, in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Desethyl Terbuthylazine-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocols are applicable to environmental water samples, as well as biological matrices such as urine and hair, making it a valuable tool for environmental monitoring, toxicological studies, and agrochemical research.

Introduction

Terbuthylazine is a widely used herbicide, and monitoring its metabolites, such as Desethyl Terbuthylazine, is crucial for assessing environmental contamination and human exposure. LC-MS/MS offers the high selectivity and sensitivity required for detecting these compounds at trace levels. The isotope dilution technique, employing a deuterated internal standard like Desethyl Terbuthylazine-d9, is the gold standard for quantitative accuracy in complex matrices. This document provides detailed experimental protocols for sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are two common and effective protocols.

Protocol 1: Solid-Phase Extraction (SPE) for Water and Urine Samples

This protocol is suitable for cleaning up and concentrating analytes from relatively clean matrices.

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

-

Sample Loading: Acidify the water or urine sample (up to 100 mL) with formic acid to a pH of approximately 3. Load the sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 5 mL of methanol or acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase, and add the Desethyl Terbuthylazine-d9 internal standard solution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Matrices (e.g., Soil, Food)

This protocol is effective for a wide range of solid and semi-solid samples with complex matrices.

-

Sample Homogenization: Homogenize 10 g of the sample with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile and the internal standard, Desethyl Terbuthylazine-d9. Shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake again for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Final Preparation: Take the supernatant, dilute as necessary with the initial mobile phase, and filter through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be used for the quantification and confirmation of Desethyl Terbuthylazine and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Desethyl Terbuthylazine | 202.1 | 146.1 | 104.0 | 20 |

| Desethyl Terbuthylazine-d9 | 211.1 | 155.1 | 104.0 | 20 |

Note: The fragmentation of Desethyl Terbuthylazine-d9 (with deuteration on the tert-butyl group) results in a deuterated product ion after the neutral loss of the tert-butyl-d9 group.

Data Presentation

The following tables summarize the quantitative performance of the method, which can be expected upon proper validation in the user's laboratory.

Table 1: Method Performance Characteristics

| Parameter | Urine | Water |

| Linear Range | 0.25 - 100 µg/L | 0.01 - 10 µg/L |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 0.08 µg/L | 0.003 µg/L |

| Limit of Quantitation (LOQ) | 0.25 µg/L[1] | 0.01 µg/L[1] |

| Intra-day Precision (%RSD) | < 7%[1] | < 10% |

| Inter-day Precision (%RSD) | < 7%[1] | < 15% |

| Accuracy/Recovery | 88 - 112%[1] | 85 - 115% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Desethyl Terbuthylazine Analysis.

Conclusion

The described LC-MS/MS method using Desethyl Terbuthylazine-d9 as an internal standard provides a reliable and accurate approach for the quantification of Desethyl Terbuthylazine in a variety of environmental and biological samples. The detailed protocols for sample preparation and instrumental analysis, combined with the use of an isotope-labeled internal standard, ensure high-quality data suitable for regulatory monitoring, research, and safety assessment studies. Proper method validation in the user's laboratory is essential to confirm the performance characteristics for specific matrices of interest.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Terbuthylazine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbuthylazine is a widely used herbicide belonging to the triazine class. Its extensive use has led to concerns about its environmental fate and potential impact on ecosystems and human health. Monitoring terbuthylazine and its degradation products (metabolites) in various matrices such as soil, water, and biological samples is crucial for risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. This application note provides a detailed overview of GC-MS methods for the analysis of terbuthylazine and its primary metabolites.

The major metabolites of terbuthylazine include de-ethyl terbuthylazine (DET), de-tert-butyl terbuthylazine (DIA), and hydroxyterbuthylazine. The dealkylated metabolites are formed through microbial degradation, while hydroxyterbuthylazine is a product of abiotic hydrolysis.[1][2][3][4] Due to the polar nature of the hydroxylated metabolite, a derivatization step is typically required to increase its volatility for GC analysis.

Metabolic Pathway of Terbuthylazine

The degradation of terbuthylazine in the environment proceeds through two main pathways: N-dealkylation and hydrolysis. N-dealkylation results in the formation of desethylterbuthylazine (DET) and desisopropylatrazine (DIA), which is a common metabolite for several triazine herbicides. Hydrolysis of the chlorine atom on the triazine ring leads to the formation of hydroxyterbuthylazine. Further degradation can lead to di-dealkylated and hydroxylated metabolites.[1]

Experimental Workflow

A typical workflow for the analysis of terbuthylazine and its metabolites by GC-MS involves sample collection, extraction, cleanup, derivatization (for polar metabolites), and instrumental analysis.

References

Application Notes and Protocols for the Analysis of Desethyl Terbuthylazine

These application notes provide detailed protocols for the sample preparation and analysis of Desethyl Terbuthylazine, a primary metabolite of the herbicide Terbuthylazine, in various environmental and biological matrices. The methodologies are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Desethyl Terbuthylazine is a significant degradation product of Terbuthylazine, a widely used herbicide. Due to its potential for environmental contamination and human exposure, sensitive and reliable analytical methods are crucial for its detection and quantification in diverse sample types. This document outlines two primary sample preparation techniques: Solid-Phase Extraction (SPE) for aqueous samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid matrices like soil. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance of various methods for the determination of Desethyl Terbuthylazine in different matrices.

| Matrix | Sample Preparation Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Wetland Sediments | Solid-Phase Extraction (MCX cartridges) | HPLC-DAD | 89.3 - 97.9 | 3.3 ng/g | - | [1] |

| Human Urine | Solid-Phase Extraction (Oasis HLB) | LC-MS/MS | >90 | - | 0.25 µg/L | [2][3] |

| Human Hair | Sonication in Methanol | LC-MS/MS | - | - | 0.01 ng/mg | [2][3] |

| Drinking Water | Solid-Phase Extraction (Carbon Cartridges) | GC/MS | 94.0 - 102 | 0.10 - 0.69 µg/L | 0.40 - 2.1 µg/L | |

| Soil | Sonication Microextraction | GC-NPD | 76 - 102 | 5 pg | 5 ppb | |

| Seawater | On-line Solid-Phase Extraction | UPLC-MS/MS | 80.3 - 99.8 | - | 0.023 - 0.657 µg/L | |

| Wetland Water | Solid-Phase Extraction (MCX cartridges) | HPLC-DAD | 70 - 80 | 0.01 µg/L | - |

Experimental Protocols

Solid-Phase Extraction (SPE) for Water and Urine Samples

This protocol is suitable for the extraction and pre-concentration of Desethyl Terbuthylazine from aqueous matrices such as surface water, groundwater, and urine.

Materials:

-

SPE cartridges (e.g., Oasis HLB, MCX, or C18)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other appropriate modifier)

-

Deionized water

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Pre-treatment:

-

For water samples, adjust the pH if necessary based on the chosen SPE sorbent.

-

For urine samples, a protein precipitation step may be required. Add an equal volume of acetonitrile, vortex, and centrifuge to pellet the proteins. The supernatant is then used for SPE.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading: